
2-(4-methylbenzyl)-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is often limited, and methods for the formation of unsymmetrical 2,2′-bis-pyridines are scarce . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 . Considering the popularity of the Suzuki–Miyaura cross-coupling (SMC), there is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyridine derivatives, for example, are known for their stability and reactivity .Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Analysis
- Crystal Structure Characterization : This compound, as part of the 1,2,4-triazole derivatives, has been studied for its crystal structure. These compounds contain a 1,2,4-triazole ring and two benzene rings, which are essentially planar. They exhibit intermolecular hydrogen bonds and weak pi-pi stacking interactions, contributing to their stability and potential functional applications in various fields (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Some derivatives of 1,2,4-triazol-3-one, including those similar to the compound , have been synthesized and tested for antimicrobial activities. Certain derivatives have shown good or moderate activities against test microorganisms, indicating potential applications in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Characterization
- Synthesis and Chemical Analysis : Research into the synthesis of related 1,2,4-triazol-3-one derivatives has been conducted, focusing on their chemical properties. This includes investigations into their reactions with various compounds, characterization through spectral data, and study of their acidity in non-aqueous solvents (Yüksek, Üçüncü, Alkan, Ocak, & Bahçeci, 2005).
Lipase and α-Glucosidase Inhibition
- Biological Activity in Enzyme Inhibition : Some novel heterocyclic compounds derived from similar triazol-3-ones have been investigated for their inhibitory effects on enzymes like lipase and α-glucosidase. This research indicates potential applications in biochemistry and pharmacology, especially concerning metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Molecular, Electronic, and Optical Analysis
- Electronic and Optical Properties : The electronic and nonlinear optical properties of certain 1,2,4-triazol-5-ones have been studied using experimental and theoretical methods. These investigations provide insights into the electronic structure and potential applications in materials science (Beytur & Avinca, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl]-4-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-12-5-7-13(8-6-12)10-19-15(20)18(11-17-19)14-4-2-3-9-16-14/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOPTPTYOCAJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N(C=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
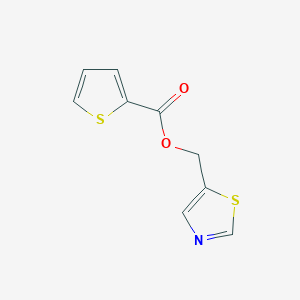
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)
![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)
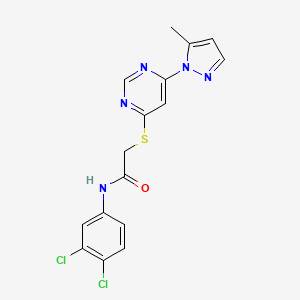
![N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine](/img/structure/B2370137.png)

![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
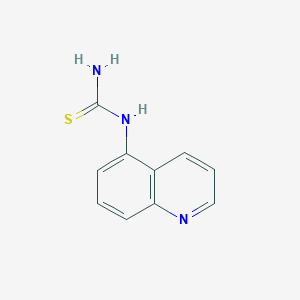
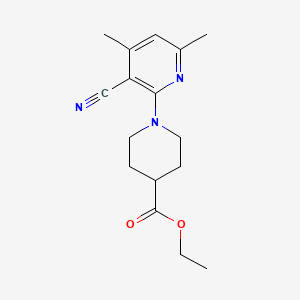

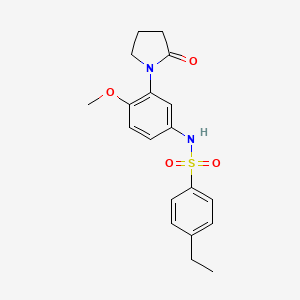
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2370149.png)

